Fibronectin Adhesion-promoting Peptide
Overview
Description
Fibronectin Adhesion-promoting Peptide is a heparin-binding amino acid sequence found in the carboxy-terminal heparin-binding domain of fibronectin. This peptide plays a crucial role in promoting cell adhesion, spreading, and migration by interacting with heparin-binding domains of cells .
Mechanism of Action
Target of Action
The primary target of the Fibronectin Adhesion-promoting Peptide is the heparin-binding domains of cells . These domains are found on the cell surface and play a crucial role in cell adhesion, spreading, and migration .
Mode of Action
The this compound interacts with its targets by reacting with the heparin-binding domains of cells . This interaction promotes the adhesion, spreading, and migration of endothelial cells . The peptide can function in several ways: it can mimic the intact protein as a substrate for migration, serve as a competitive inhibitor, or augment integrin signaling .
Biochemical Pathways
The this compound affects the cell adhesion and migration pathways . It promotes cell adhesion and migration by acting as a substrate, and it can also activate integrin signaling . The peptide can induce the expression of collagenase or activate cell-to-cell adhesiveness in particular cell types .
Result of Action
The this compound promotes the assembly of mesenchymal stem cell (MSC) spheroids into larger aggregates . It also directly promotes the adhesion, spreading, and migration of endothelial cells . This peptide has been found to have high efficacy in vivo .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide’s interaction with heparin-binding domains can be affected by the presence of other molecules in the extracellular matrix . .
Biochemical Analysis
Biochemical Properties
Fibronectin Adhesion-promoting Peptide interacts with several enzymes, proteins, and other biomolecules. It is recognized as a target for a large number of bacterial proteins, which are generally considered to function as bacterial adhesins . It promotes the assembly of mesenchymal stem cell spheroids into larger aggregates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It directly promotes the adhesion, spreading, and migration of endothelial cells by reacting with heparin binding domains of cells . It also promotes cell migration more effectively than its structural domain fragments .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with cell surface integrin receptors. This interaction recruits a series of cellular proteins involved in connecting with the actin cytoskeleton inside the cell, initiating the formation of the integrin-based specialized adhesive organelles called focal adhesions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It has been observed that fibronectin-induced subcellular localization phenotypes correlate with a G0/G1 cell cycle arrest .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to interact with extracellular matrix proteins such as collagen, fibronectin, and laminin, which are highly abundant in connective tissue and basement membranes .
Subcellular Localization
It has been observed that fibronectin-treated TNBC cells responded by increasing cytoplasmic localization of eIF5A1/2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibronectin Adhesion-promoting Peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the peptide is cloned into an expression vector.
Transformation: The vector is introduced into a host organism, such as Escherichia coli.
Expression: The host organism produces the peptide.
Purification: The peptide is purified from the host organism using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fibronectin Adhesion-promoting Peptide primarily undergoes reactions involving its amino acid residues. These reactions include:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the specific amino acid side chain.
Major Products
The major products formed from these reactions are modified peptides with altered functional groups on their amino acid residues .
Scientific Research Applications
Fibronectin Adhesion-promoting Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.
Medicine: Enhances wound healing and tissue regeneration by promoting cell adhesion and migration.
Industry: Used in the development of biomaterials and coatings for medical devices to improve biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Fibronectin-based Integrin Binding Peptides (FNIN2 and FNIN3): These peptides also promote cell adhesion, proliferation, and differentiation.
Recombinant Human Fibronectin Peptide-Fused Protein (rhFN3C): This peptide promotes cell migration and adhesion more effectively than its structural domain fragments.
Uniqueness
Fibronectin Adhesion-promoting Peptide is unique due to its specific heparin-binding domain, which directly promotes cell adhesion and migration. This makes it particularly effective in applications requiring enhanced cell adhesion and spreading .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t25-,26-,29-,31-,32-,33-,34-,35-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIMRGEBNSORH-PJRZOMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430998 | |
Record name | SCHEMBL3089699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1023.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125720-21-0 | |
Record name | SCHEMBL3089699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fibronectin Adhesion-promoting Peptide (FAP) enhance cell adhesion compared to full-length Fibronectin?
A: While both FAP and full-length Fibronectin promote cell adhesion, FAP achieves this through a smaller peptide sequence derived from Fibronectin. Research indicates that tethering FAP to hydrogel surfaces, such as poly(2-hydroxyethyl methacrylate-co-methacrylic acid), results in stronger corneal epithelial cell adhesion compared to surfaces with tethered full-length Fibronectin []. This suggests that the specific peptide sequence within FAP plays a crucial role in mediating stable ligand-receptor binding with epithelial cell membranes, potentially exceeding the efficacy of full-length Fibronectin in this specific context.
Q2: What are the advantages of using tethered this compound (FAP) in hydrogel design for corneal epithelial cell growth?
A: Tethering FAP to hydrogel surfaces provides a more favorable environment for corneal epithelial cell growth compared to simply coating the surface with the peptide or using unmodified hydrogels []. This approach leads to several advantages:
- Enhanced Cell Growth: Hydrogels modified with tethered FAP, laminin, or a combination of both achieved 100% confluence of primary rabbit cornea epithelial cells, highlighting their effectiveness in promoting cell growth [].
- Improved Cell Adhesion: The tethered FAP facilitated the formation of focal adhesions, crucial for cell anchoring and spreading []. This resulted in significantly stronger adhesion compared to surfaces with tethered Fibronectin alone [].
Q3: Can surface plasmon resonance spectroscopy (SPR) be used to study the interaction between this compound (FAP) and polymers?
A: Yes, SPR is a suitable technique to investigate the interaction between FAP and polymers. Researchers successfully employed SPR to determine the thermodynamic adsorption properties (ΔG, ΔH, and ΔS) of FAP interacting with nanothin films of poly(2-vinylpyridine) []. This methodology, utilizing surface-confined atom transfer radical polymerization (ATRP), allows for precise control over film thickness and graft densities, making it a valuable tool for studying biomolecule adsorption.
Q4: Are there any alternative peptides or strategies being explored to improve cell adhesion in applications like single-stage seeding of prosthetic grafts?
A: Yes, researchers are exploring various strategies to enhance cell adhesion in such applications. One example is the use of Fibronectin-like engineered protein polymer (FEPP), which contains multiple copies of the Arginine-Glycine-Aspartate (RGD) sequence []. In studies focusing on single-stage seeding of prosthetic grafts, heparinized grafts coated with FEPP demonstrated promising cell retention rates, highlighting its potential as an alternative approach to improve endothelial cell adhesion and potentially enable single-stage seeding procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.